molecular formula C32H60O2 B12688074 2-Oxetanone, 4-pentadecylidene-3-tetradecyl- CAS No. 84989-41-3

2-Oxetanone, 4-pentadecylidene-3-tetradecyl-

Cat. No.: B12688074
CAS No.: 84989-41-3
M. Wt: 476.8 g/mol
InChI Key: BKSVJFGDPOUPBY-YCNYHXFESA-N
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Description

2-Oxetanone, 4-pentadecylidene-3-tetradecyl- is a complex organic compound with the molecular formula C32H60O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes long alkyl chains and a highly strained oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 4-pentadecylidene-3-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols under acidic or basic conditions. Another approach is the epoxide ring-opening followed by ring-closing reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 4-pentadecylidene-3-tetradecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted oxetanes .

Scientific Research Applications

2-Oxetanone, 4-pentadecylidene-3-tetradecyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxetanone, 4-pentadecylidene-3-tetradecyl- exerts its effects involves the interaction of its oxetane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. The long alkyl chains contribute to its hydrophobic interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxetanone, 4-pentadecylidene-3-tetradecyl- is unique due to its long alkyl chains and the specific positioning of the double bond, which imparts distinct chemical and physical properties. These features make it particularly useful in specialized applications where other oxetane derivatives may not be suitable .

Properties

CAS No.

84989-41-3

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

(4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3/b31-29-

InChI Key

BKSVJFGDPOUPBY-YCNYHXFESA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC

physical_description

Liquid, Other Solid

Origin of Product

United States

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